2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde
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Overview
Description
2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde is an organic compound with the molecular formula C9H7F3OS It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde typically involves the introduction of the trifluoromethylthio group to a phenylacetaldehyde precursor. One common method is the reaction of 4-(trifluoromethyl)thiophenol with phenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 2-(4-((Trifluoromethyl)thio)phenyl)acetic acid.
Reduction: 2-(4-((Trifluoromethyl)thio)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Trifluoromethyl)phenyl)acetaldehyde: Similar structure but lacks the thio group.
2-(4-(Trifluoromethyl)phenylthio)acetic acid: Contains a carboxylic acid group instead of an aldehyde.
2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Contains a cyano and amide group.
Uniqueness
2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde is unique due to the presence of both the trifluoromethylthio group and the aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
111991-23-2 |
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Molecular Formula |
C9H7F3OS |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H7F3OS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2 |
InChI Key |
SWAYNTPRMAWRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC=O)SC(F)(F)F |
Origin of Product |
United States |
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